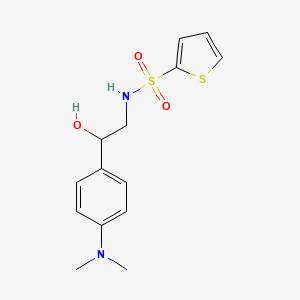

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a 2-hydroxyethyl group substituted with a 4-(dimethylamino)phenyl moiety. Sulfonamides are a well-established class of compounds with diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties . The structural uniqueness of this compound lies in the combination of a polar hydroxyethyl group, an electron-donating dimethylamino substituent on the phenyl ring, and the thiophene-sulfonamide backbone, which collectively influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-16(2)12-7-5-11(6-8-12)13(17)10-15-21(18,19)14-4-3-9-20-14/h3-9,13,15,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQFZORURNKQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Sulfonamide Derivatives

Sulfonamide synthesis typically involves the reaction of sulfonyl chlorides with amines under basic conditions. For N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide, the amino-alcohol precursor 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine serves as the nucleophile, while thiophene-2-sulfonyl chloride acts as the electrophilic partner. Triethylamine (Et₃N) or similar bases are employed to scavenge HCl generated during the reaction.

Stepwise Synthesis of this compound

Preparation of the Amino-Alcohol Precursor

The amino-alcohol 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine is synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with ethanolamine. Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) facilitates this transformation.

Key Reaction:

$$

\text{4-(Dimethylamino)benzaldehyde} + \text{Ethanolamine} \xrightarrow{\text{NaBH₃CN}} \text{2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine}

$$

Sulfonamide Bond Formation

The amino-alcohol reacts with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to neutralize HCl, ensuring efficient nucleophilic attack by the amine.

Key Reaction:

$$

\text{2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{this compound}

$$

Optimization Data:

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 68 | |

| Base | Triethylamine | 68 | |

| Temperature | 0°C → Room temperature | 68 | |

| Alternative Base | Sodium Hydroxide (NaOH) | 52 |

Alternative Methodologies and Modifications

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Challenges and Limitations

Hydroxy Group Reactivity

The secondary hydroxyl group may undergo unintended sulfonation or oxidation. Protective strategies using tert-butyldimethylsilyl (TBDMS) groups have been explored but complicate the synthesis.

Low Yields in Polar Solvents

Reactions in polar aprotic solvents like dimethylformamide (DMF) yield <40% due to competitive hydrolysis of the sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Substitution: The aromatic ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon are used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or sulfides.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes. Its structure allows it to interact with the active sites of these enzymes, making it a candidate for developing treatments for diseases like glaucoma, epilepsy, and certain cancers.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic and thiophene structures.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, blocking the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with other sulfonamide derivatives but differs in substituent groups and core architecture. Key comparisons include:

Key Observations :

- The thiophene-sulfonamide core in the target compound and Ev5 contrasts with benzenesulfonamide derivatives (e.g., Ev4 ), which may alter electronic properties and binding interactions.

- The hydroxyethyl and dimethylamino groups in the target compound introduce significant polarity compared to hydrophobic substituents like chloro or methoxy groups in Ev2 and Ev4 .

Physicochemical Properties

- Solubility: The target compound’s hydroxyethyl and dimethylamino groups likely enhance aqueous solubility relative to compounds with electron-withdrawing substituents (e.g., Ev2’s chloro-fluoro groups ). Ev5, with a hydrazinecarbonyl group, exhibits slight solubility in DMSO and methanol , suggesting the target may share moderate polarity.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-sulfonamide, a compound belonging to the class of thiophene sulfonamides, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiophene ring substituted with a sulfonamide group and a dimethylamino phenyl moiety. The synthesis typically involves the reaction of thiophene derivatives with sulfonamide precursors, often yielding good purity and yield. The structural elucidation is commonly performed using spectroscopic techniques such as NMR and IR spectroscopy .

Inhibition of Kinases

One of the prominent biological activities of thiophene sulfonamides, including our compound of interest, is their role as inhibitors of various kinases. For instance, compounds structurally similar to this compound have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in numerous diseases including neurodegenerative disorders and inflammatory conditions . The inhibition of JNKs can lead to reduced apoptosis in neuronal cells, presenting potential therapeutic avenues for conditions such as multiple sclerosis and rheumatoid arthritis.

Anticancer Properties

Research has demonstrated that thiophene sulfonamides exhibit significant anticancer activity. For example, studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves the induction of apoptosis through modulation of key signaling pathways such as p38 MAPK and NF-kB .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Diseases/Conditions |

|---|---|---|

| Kinase Inhibition | Potent JNK inhibitor | Neurodegenerative diseases, inflammation |

| Anticancer Activity | Significant cytotoxicity | Various cancer types (HeLa, MCF-7) |

| Anti-inflammatory | Modulation of cytokine release | Rheumatoid arthritis, IBD |

Case Studies

- JNK Inhibition in Neurodegeneration : A study investigated the effects of thiophene sulfonamides on neuronal cell survival under stress conditions. The results indicated that these compounds significantly reduced cell death by inhibiting JNK activation, suggesting a protective role against neurodegenerative processes .

- Antitumor Activity : Another investigation focused on the anticancer properties of a related thiophene sulfonamide. The compound displayed an IC50 value indicative of strong antiproliferative effects against several cancer cell lines. Mechanistic studies revealed that it induced G2/M phase arrest in the cell cycle and upregulated pro-apoptotic markers .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models to pave the way for clinical trials.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.